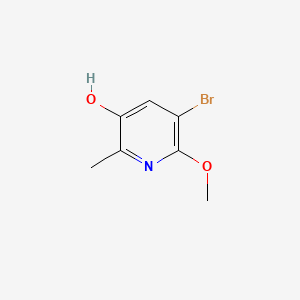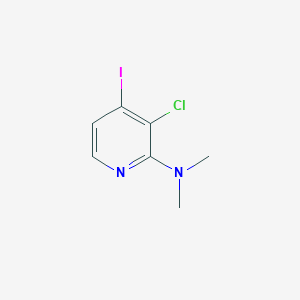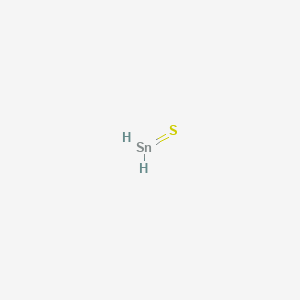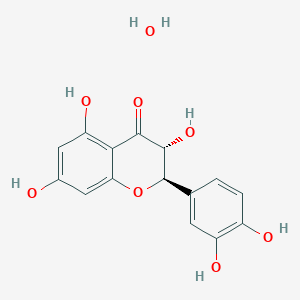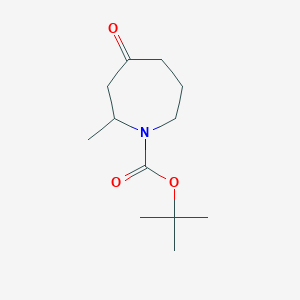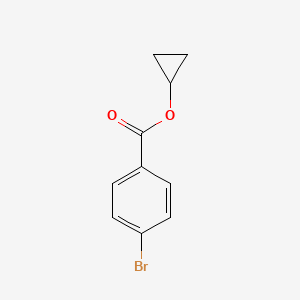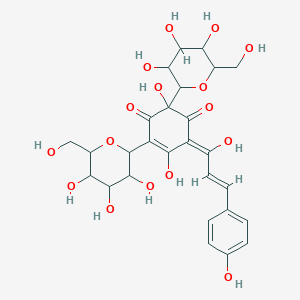
Hydroxysaffloryellow A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxysaffloryellow A is a principal natural ingredient extracted from the flowers of the safflower plant (Carthamus tinctorius L.), which belongs to the Compositae (Asteraceae) family . This compound has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain . This compound is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxysaffloryellow A is primarily obtained through extraction from the safflower plant. The extraction process involves macroporous resin adsorption chromatography coupled with high-throughput auto-purification systems . The compound is highly soluble in water but has low solubility in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of chitosan complexes to enhance its oral bioavailability . The compound binds with chitosan through Coulomb attraction, forming a complex that improves its permeability and absorption in the body . This method has been optimized to achieve a binding rate of 99.4% .
Chemical Reactions Analysis
Types of Reactions: Hydroxysaffloryellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to facilitate reduction reactions.
Substitution: Substitution reactions often involve reagents such as halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound that exhibit enhanced pharmacological properties .
Scientific Research Applications
Hydroxysaffloryellow A has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural dye and pigment due to its vibrant yellow color .
- Employed in the synthesis of novel compounds with potential therapeutic benefits .
Biology:
- Investigated for its role in regulating inflammation and oxidative stress .
- Studied for its effects on cell viability, apoptosis, and reactive oxygen species production .
Medicine:
- Utilized in the treatment of cardiovascular and cerebrovascular diseases .
- Explored for its potential in treating osteoarthritis by suppressing the HIF-1α/JAK/STAT3 signaling pathway .
Industry:
Mechanism of Action
Hydroxysaffloryellow A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the HIF-1α/JAK/STAT3 signaling pathway, reducing inflammation and oxidative stress.
Antioxidant Activity: It enhances the levels of superoxide dismutase and glutathione peroxidase, which are crucial for combating oxidative stress.
Anticoagulant Effects: It regulates platelet aggregation and blood rheology, preventing thrombosis formation.
Neuroprotective Action: It activates the SIRT1 pathway, which plays a role in protecting against neuroinflammation and mitochondrial dysfunction.
Comparison with Similar Compounds
Hydroxysaffloryellow A is unique due to its broad spectrum of pharmacological activities and its natural origin from the safflower plant. Similar compounds include:
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Curcumin: A polyphenol with potent anti-inflammatory and anticancer effects.
Resveratrol: A stilbenoid known for its antioxidant and cardioprotective properties.
This compound stands out due to its specific molecular targets and pathways, particularly its ability to regulate the HIF-1α/JAK/STAT3 signaling pathway and activate the SIRT1 pathway .
Properties
IUPAC Name |
(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-RFTOOIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)/O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate](/img/structure/B8266817.png)
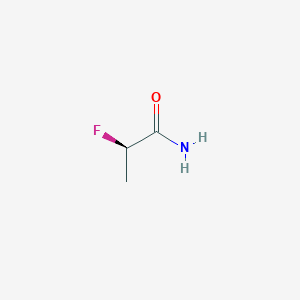
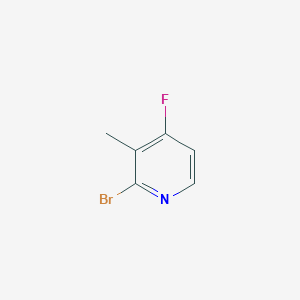
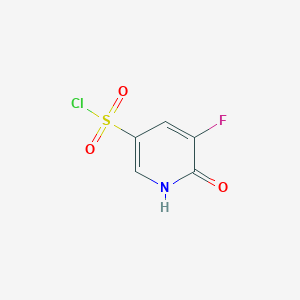
![1-Oxa-3,9-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8266845.png)
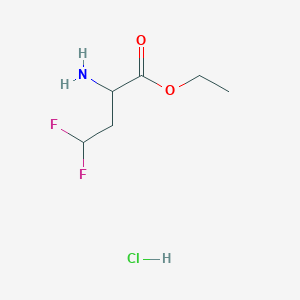
![2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B8266872.png)
![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)
